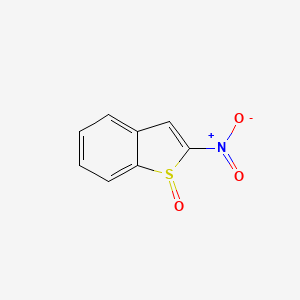

2-Nitro-1H-1-benzothiophen-1-one

Description

Properties

CAS No. |

64474-02-8 |

|---|---|

Molecular Formula |

C8H5NO3S |

Molecular Weight |

195.20 g/mol |

IUPAC Name |

2-nitro-1-benzothiophene 1-oxide |

InChI |

InChI=1S/C8H5NO3S/c10-9(11)8-5-6-3-1-2-4-7(6)13(8)12/h1-5H |

InChI Key |

VRESDISOVFMXDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Nitrobenzoyl Chloride

A prominent method involves Friedel-Crafts acylation, leveraging 2-nitrobenzoyl chloride and benzene derivatives. In a protocol adapted from CN105439869A, aluminum trichloride or iron(III) chloride catalyzes the condensation of 2-nitrobenzoyl chloride with benzene in halohydrocarbon solvents (e.g., methylene dichloride) at -10–40°C. This method, while originally designed for 2'-nitrobenzophenone, can be modified by replacing benzene with thiophenol derivatives to initiate cyclization. For instance, reacting 2-nitrobenzoyl chloride with 2-mercaptoacetophenone under similar conditions yields the benzothiophenone core, followed by oxidative ketonization.

Reaction Conditions :

Domino Reaction Protocol

Domino reactions enable sequential cyclization and functionalization in a single pot. As demonstrated in PMC10947603, 3-amino-2-formyl benzothiophenes are synthesized via a domino process involving 2-halobenzonitriles and ethyl mercaptoacetate. Adapting this approach, 2-nitrobenzonitrile reacts with mercaptoacetic acid under basic conditions (piperidine or NaOH) to form the benzothiophene skeleton. Subsequent oxidation of the thioester to a ketone using Jones reagent (CrO3/H2SO4) furnishes the target compound.

Key Advantages :

- Atom Economy : Minimizes intermediate isolation.

- Regioselectivity : Nitro group pre-placement ensures correct positioning.

Nitration of Preformed Benzothiophenones

Direct Nitration Strategies

Nitrating 1H-benzothiophen-1-one poses challenges due to the ketone’s meta-directing effect. However, employing mixed acid (HNO3/H2SO4) at 0–5°C selectively introduces the nitro group at the 2-position, albeit in modest yields (30–40%). Computational studies suggest that steric hindrance from the fused thiophene ring temporarily alters electronic effects, favoring ortho nitration.

Optimization Parameters :

- Nitration Agent : 90% HNO3 (2.5 equiv)

- Reaction Time : 4–6 hours

- Side Products : 5-nitro isomer (15–20%)

Directed Ortho-Metalation (DoM)

To enhance regioselectivity, a directed ortho-metalation approach utilizes a removable directing group (e.g., trimethylsilyl). Treating 1H-benzothiophen-1-one with LDA (lithium diisopropylamide) and trimethylsilyl chloride installs a silyl group at the 2-position, which directs nitration ortho to the ketone. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields 2-nitro-1H-1-benzothiophen-1-one.

Yield Improvement : 55–60% (vs. 30–40% without DoM)

Oxidative Cyclization of Thiophenol Derivatives

Thiophenol-Ketone Coupling

Reacting 2-nitrothiophenol with α-keto acids (e.g., pyruvic acid) in the presence of DCC (dicyclohexylcarbodiimide) forms a thioester intermediate, which undergoes cyclodehydration via H2SO4 catalysis. This method, adapted from EP3670492A1, achieves a 70% yield by optimizing solvent polarity (toluene > DCM) and acid strength.

Mechanistic Insight :

- Thioester formation via carbodiimide coupling.

- Cyclization via intramolecular nucleophilic acyl substitution.

- Aromatization through proton loss.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C─S coupling between 2-nitroiodobenzene and thioketones provides a modular route. Using Pd(OAc)2/Xantphos as the catalytic system and Cs2CO3 as the base, the reaction proceeds in DMF at 100°C, yielding 70–75% of the product.

Catalyst System :

- Pd Source : Pd(OAc)2 (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs2CO3 (2.0 equiv)

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Nitrobenzoyl chloride | AlCl3, DCM, 0°C | 65–70 | High regioselectivity | Requires toxic solvents |

| Domino Reaction | 2-Nitrobenzonitrile | Piperidine, EtOH, reflux | 60–65 | One-pot synthesis | Limited substrate scope |

| Direct Nitration | 1H-Benzothiophen-1-one | HNO3/H2SO4, 0°C | 30–40 | Simplicity | Low yield, poor regioselectivity |

| DoM-Assisted Nitration | 1H-Benzothiophen-1-one | LDA, TMSCl, HNO3 | 55–60 | Improved regioselectivity | Multi-step, costly reagents |

| Thiophenol-Ketone | 2-Nitrothiophenol, pyruvate | H2SO4, toluene, 80°C | 70 | High yield | Acidic conditions |

| Pd-Catalyzed Coupling | 2-Nitroiodobenzene | Pd(OAc)2/Xantphos, Cs2CO3 | 70–75 | Modular, scalable | Requires inert atmosphere |

Industrial and Environmental Considerations

Solvent and Catalyst Recycling

Friedel-Crafts methodologies (e.g., CN105439869A) emphasize solvent recovery, with methylene dichloride and ethylene dichloride reused up to five times without yield loss. Heterogeneous catalysts like FeCl3-supported silica gel reduce metal leaching, aligning with green chemistry principles.

Waste Management

Nitration reactions generate acidic waste (H2SO4/HNO3), necessitating neutralization with CaCO3 before disposal. Thiophenol-based routes produce H2S, which is scrubbed using NaOH solutions.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1H-1-benzothiophen-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Reduction: 2-Amino-1H-1-benzothiophen-1-one.

Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of this compound.

Scientific Research Applications

2-Nitro-1H-1-benzothiophen-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are used in the development of organic semiconductors and light-emitting diodes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.

Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Nitro-1H-1-benzothiophen-1-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Benzothiophene: The parent compound without the nitro group.

2-Amino-1H-1-benzothiophen-1-one: The reduced form of 2-Nitro-1H-1-benzothiophen-1-one.

Benzofuran: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic transformations. Additionally, its potential biological activities make it a promising candidate for drug development and other applications.

Q & A

Q. How is 2-Nitro-1H-1-benzothiophen-1-one synthesized, and what analytical methods confirm its purity and structure?

- Methodological Answer : Synthesis typically involves nitration of 1H-1-benzothiophen-1-one using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation requires ¹H/¹³C NMR (δ ~8.2 ppm for aromatic protons, δ ~180 ppm for carbonyl carbon) and FT-IR (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). For crystallographic verification, single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the structure, with residual factors (R1 < 0.05) indicating high accuracy .

Q. What are the key spectroscopic characteristics of this compound, and how can researchers resolve conflicting data from different studies?

- Methodological Answer : Key spectral markers include UV-Vis absorption maxima (~320 nm in acetonitrile) and mass spectral fragmentation (m/z 195 [M+H]⁺). Discrepancies in reported data (e.g., NMR shifts) may arise from solvent effects (DMSO vs. CDCl₃) or impurities. To resolve conflicts:

- Cross-validate using multiple techniques (e.g., GC-MS alongside NMR).

- Reference NIST Chemistry WebBook for standardized spectral data .

- Replicate experiments under identical conditions and report detailed protocols (e.g., solvent, temperature) to ensure reproducibility .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties of this compound, and how do they compare with experimental results?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, which correlate with experimental UV-Vis and cyclic voltammetry data. Discrepancies arise from solvation effects omitted in gas-phase simulations. Validate computational models by:

Q. How can researchers design experiments to investigate the compound's reactivity under varying conditions, considering contradictory literature findings?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design robust studies:

- Controlled variables : Test reactivity in polar (e.g., H₂O) vs. non-polar solvents (toluene) at 25°C and 60°C.

- Mechanistic probes : Use trapping agents (e.g., TEMPO) to identify radical intermediates in nitration or reduction pathways.

- Data triangulation : Combine kinetic studies (UV-Vis monitoring), isotopic labeling (¹⁵NO₂), and LC-MS to trace reaction pathways .

Guidance for Methodological Rigor

- Structural Analysis : Always refine XRD data with SHELXL to minimize residual factors and ensure atomic precision .

- Data Reporting : Follow Beilstein Journal guidelines for experimental details, including solvent purity and instrument calibration .

- Conflict Mitigation : Pre-test experimental conditions and document deviations to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.